molecular formula C13H17BN2O3 B13647277 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol

Cat. No.: B13647277
M. Wt: 260.10 g/mol
InChI Key: OTVAOHMUBJBIJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol is a valuable boronic ester pinacol ester intermediate designed for use in Suzuki-Miyaura cross-coupling reactions , a pivotal method for constructing biaryl bonds in medicinal chemistry. The 6-boronic ester functionality enables efficient palladium-catalyzed coupling with various aryl halides, allowing for the rapid diversification and synthesis of complex indazole-containing scaffolds. The presence of the 3-ol (hydroxyl) group on the indazole core is a critical pharmacophore, often contributing to key interactions with biological targets through hydrogen bonding. This makes the compound a privileged building block in the discovery and development of novel therapeutic agents, particularly as it serves as a key synthetic precursor to potent inhibitors. For instance, this specific indazole boronic ester is utilized in the synthesis of compounds identified as potent inhibitors of Src homology region 2 domain-containing phosphatase-1 (SHP1) , a validated target in immuno-oncology. Its primary research value lies in streamlining the synthesis of focused libraries for high-throughput screening and in the structure-activity relationship (SAR) optimization of drug candidates targeting kinase and phosphatase enzymes.

Properties

Molecular Formula

C13H17BN2O3

Molecular Weight

260.10 g/mol

IUPAC Name

6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2-dihydroindazol-3-one

InChI

InChI=1S/C13H17BN2O3/c1-12(2)13(3,4)19-14(18-12)8-5-6-9-10(7-8)15-16-11(9)17/h5-7H,1-4H3,(H2,15,16,17)

InChI Key

OTVAOHMUBJBIJZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)NN3

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally follows a multi-step approach:

  • Formation of the indazole core : The indazole ring is typically constructed via cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds (aldehydes or ketones).
  • Introduction of the boronate ester group : The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is introduced by borylation reactions, commonly using bis(pinacolato)diboron as the boron source.
  • Hydroxylation at the 3-position : Installation of the hydroxyl group at the 3-position of the indazole ring is achieved either by selective oxidation or by using suitably functionalized precursors.

Detailed Synthetic Route

A representative synthetic route based on palladium-catalyzed borylation is described below, adapted from related boronate ester-indazole derivatives synthesis protocols:

Step Reaction Reagents and Conditions Yield (%) Notes
1 Indazole core formation Cyclization of hydrazine derivative with aldehyde/ketone Variable Typically performed under acidic or basic conditions
2 Borylation at the 6-position Reaction with bis(pinacolato)diboron, Pd catalyst (e.g., Pd(dppf)Cl₂), base (e.g., potassium acetate) in solvent like 1,4-dioxane or THF, 80–100°C, inert atmosphere 60–80% Palladium-catalyzed Miyaura borylation is standard
3 Hydroxylation at 3-position Selective oxidation or hydrolysis of precursor Variable Conditions depend on precursor; may involve mild oxidants

Example Procedure for Borylation Step

  • Dissolve the 6-halogenated indazole precursor (e.g., 6-bromo-1H-indazol-3-ol) in anhydrous 1,4-dioxane.
  • Add bis(pinacolato)diboron (1.2 equivalents), palladium catalyst (e.g., Pd(dppf)Cl₂, 5 mol%), and potassium acetate (2 equivalents).
  • Stir the reaction mixture under nitrogen atmosphere at 90°C for 12–24 hours.
  • Upon completion (monitored by thin-layer chromatography), cool the mixture and quench with water.
  • Extract the product with ethyl acetate, wash, dry, and purify by column chromatography to obtain the target boronate ester.

Solubility and Stock Solution Preparation

The compound’s solubility varies with solvent choice, which is critical for preparing stock solutions for further applications:

Stock Solution Concentration 1 mg Sample Volume (mL) 5 mg Sample Volume (mL) 10 mg Sample Volume (mL)
1 mM 3.8594 19.2968 38.5936
5 mM 0.7719 3.8594 7.7187
10 mM 0.3859 1.9297 3.8594

Note: Solvents such as dimethyl sulfoxide (DMSO), polyethylene glycol 300 (PEG300), Tween 80, and water are used sequentially to prepare clear in vivo formulations, ensuring clarity at each step before adding the next solvent.

Comparative Analysis of Preparation Methods

Preparation Aspect Description Advantages Limitations
Indazole Core Formation Cyclization of hydrazine derivatives with aldehydes/ketones Straightforward, well-established Requires careful control of reaction conditions
Palladium-Catalyzed Borylation Use of bis(pinacolato)diboron and Pd catalyst High regioselectivity, good yields Sensitive to moisture and air, requires inert atmosphere
Hydroxylation Selective oxidation or hydrolysis Enables functionalization at 3-position May require optimization to avoid over-oxidation

Industrial Scale Considerations

Industrial production of this compound would adapt the laboratory synthetic routes with:

  • Use of continuous flow reactors for better heat and reaction control.
  • Optimization of catalyst loading and recycling.
  • Advanced purification techniques such as preparative chromatography or crystallization to ensure high purity.
  • Strict solvent and reagent quality control to maintain batch consistency.

Summary of Research Findings

  • The This compound can be synthesized efficiently via palladium-catalyzed borylation of a halogenated indazole precursor.
  • The indazole core synthesis is a prerequisite, commonly achieved by hydrazine cyclization.
  • Solubility data and stock solution preparation protocols are well-established, facilitating downstream applications in biological assays and cross-coupling reactions.
  • The preparation methods are supported by multiple research sources and align with standard practices in organoboron chemistry.

Chemical Reactions Analysis

Types of Reactions

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are often used in substitution reactions.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Hydroxylated indazole derivatives.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of kinase inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol involves its ability to form covalent bonds with other molecules. The boronic acid moiety can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various chemical reactions, including cross-coupling and condensation reactions. The indazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indazole Core

Methyl 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-3-carboxylate (CAS: 2379560-87-7)
  • Structural Difference : Replaces the hydroxyl group with a methyl carboxylate at the 3-position.
  • Impact :
    • Increased lipophilicity due to the ester moiety, enhancing membrane permeability but reducing solubility in polar solvents.
    • The electron-withdrawing carboxylate may lower reactivity in Suzuki couplings compared to the hydroxyl analog.
    • Applications: Intermediate for prodrugs or hydrophobic bioactive molecules .
1,3-Dimethyl-6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (CAS: 1300582-61-9)
  • Structural Difference : Methyl groups at the 1- and 3-positions of the indazole.
  • Enhanced metabolic stability due to reduced susceptibility to oxidative dealkylation. Molecular Weight: 272.15 amu, slightly lower than the hydroxyl analog .
3-Methyl and 3-Ethyl Derivatives (CAS: 2304635-16-1, 2304634-53-3)
  • Structural Difference : Alkyl substituents (methyl or ethyl) at the 3-position.
  • Reduced hydrogen-bonding capacity, altering solubility and intermolecular interactions .

Heterocyclic Core Modifications

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzimidazol-2-one (CAS: N/A)
  • Structural Difference : Replaces indazole with a benzimidazolone core.
  • Lower electron density at the aromatic core may reduce reactivity in electrophilic substitution reactions .
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazol-3-amine (CAS: 2377608-60-9)
  • Structural Difference : Benzoisoxazole core with an amine substituent.
  • Impact :
    • The amine group enables nucleophilic reactions (e.g., acylation, sulfonylation), expanding utility in conjugate synthesis.
    • Molecular Weight: 260.10 amu, lighter than the hydroxylated indazole analog .

Physicochemical and Reactivity Profiles

Compound (CAS) Core Structure Substituent(s) Molecular Weight (amu) Key Reactivity Features
1256359-07-5 (Target) Indazole 3-OH 286.13 Hydrogen-bond donor; amenable to ether/ester formation.
2379560-87-7 Indazole 3-COOCH₃ 274.13 Lipophilic; electron-withdrawing ester may slow Suzuki coupling.
1300582-61-9 Indazole 1-CH₃, 3-CH₃ 272.15 Steric hindrance; improved metabolic stability.
2304635-16-1 Indazole 3-CH₃ 258.13 Reduced hydrogen bonding; increased hydrophobicity.
2377608-60-9 Benzoisoxazole 3-NH₂ 260.10 Nucleophilic amine; potential for Schiff base formation.

Biological Activity

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of the dioxaborolane moiety is known to enhance the compound's reactivity and selectivity towards biological targets. This article explores the synthesis, properties, and biological activities of this compound based on available literature.

The molecular formula of this compound is C13H17BN2O2 with a molecular weight of 244.1 g/mol. It is characterized by the presence of both an indazole and a boron-containing dioxaborolane structure which contributes to its unique reactivity profile.

PropertyValue
Molecular FormulaC13H17BN2O2
Molecular Weight244.1 g/mol
Melting Point134-139 °C
SolubilitySoluble in organic solvents

Synthesis

The synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 6-bromoindazole with bis(pinacolato)diboron under palladium-catalyzed conditions. This method allows for the selective introduction of the boron moiety at the indazole position.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. Research indicates that it may act as a selective inhibitor of certain kinases involved in cancer progression. For example:

  • Inhibition of Kinases : The compound has shown promising activity against mutant forms of receptor tyrosine kinases such as KIT and PDGFRA. These kinases are often implicated in various cancers including gastrointestinal stromal tumors (GIST) and systemic mastocytosis. In vitro assays demonstrated that this compound inhibited these kinases with IC50 values in the nanomolar range .

The proposed mechanism involves binding to the inactive conformation of the target kinases. This binding prevents their activation and subsequent signaling pathways that lead to cell proliferation and survival.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on GIST Models : In a study using GIST cell lines harboring PDGFRA mutations, treatment with this compound resulted in significant reduction in cell viability compared to control groups .
  • Selectivity Profile : The selectivity for mutant over wild-type forms of kinases was assessed using a panel of kinase assays. The results indicated that this compound preferentially inhibited mutant forms while sparing normal cellular functions .

Q & A

What are the key considerations for synthesizing 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-ol, and how does its indazole core influence reaction conditions?

Basic Synthesis Methodology
The synthesis typically involves Suzuki-Miyaura coupling, leveraging the boronate ester group for cross-coupling reactions. The indazole core requires protection of the hydroxyl (-OH) and NH groups to prevent side reactions. For example, tert-butyldimethylsilyl (TBS) or benzyl groups are commonly used to protect the hydroxyl moiety, while Boc (tert-butoxycarbonyl) protection stabilizes the NH group during palladium-catalyzed coupling . Reaction solvents (e.g., THF, DMF) must be anhydrous to avoid hydrolysis of the boronate ester .

Advanced Optimization
Optimizing ligand-to-palladium ratios (e.g., 1:1 Pd(OAc)₂:SPhos) and base selection (K₂CO₃ vs. Cs₂CO₃) is critical for yield improvement. Microwave-assisted synthesis can reduce reaction times from hours to minutes, particularly for sterically hindered intermediates . Post-synthesis deprotection requires mild acidic conditions (e.g., TFA in DCM) to retain boronate integrity .

How can researchers confirm the structural integrity of this compound, and what analytical techniques are most reliable?

Basic Characterization
1H/13C NMR is essential for verifying the indazole ring (δ 8.2–8.6 ppm for aromatic protons) and boronate ester (quartet at δ 1.3 ppm for pinacol methyl groups) . High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ expected at m/z 273.15 for C₁₅H₂₁BN₂O₃) .

Advanced Techniques
X-ray crystallography resolves stereochemical ambiguities, particularly for regioselectivity in substitution patterns. For boron-specific analysis, 11B NMR (δ 30–35 ppm for dioxaborolanes) validates boronate stability under reaction conditions .

What biological or pharmacological applications are associated with this compound’s boronate and indazole motifs?

Basic Applications
The boronate group enables use in proteolysis-targeting chimeras (PROTACs) for targeted protein degradation. The indazole core is a kinase inhibitor scaffold (e.g., targeting JAK2 or BRAF), with hydroxyl groups enhancing solubility and binding affinity .

Advanced Mechanisms
In positron emission tomography (PET), the ⁶⁸Ga-labeled derivative can act as a hypoxia tracer due to boron’s neutron-capture properties. Computational docking (AutoDock Vina) predicts binding modes to ATP-binding pockets, validated via surface plasmon resonance (SPR) .

How should researchers handle stability and storage challenges specific to this compound?

Basic Protocols
Store at –20°C under inert gas (Ar/N₂) to prevent boronate oxidation. Use amber vials to minimize light-induced degradation. For aqueous solutions, pH 7.4 buffers (PBS) with 1–5% DMSO enhance solubility without hydrolysis .

Advanced Stability Analysis
Accelerated stability studies (40°C/75% RH for 14 days) quantify degradation via HPLC-UV. Lyophilization improves shelf life for in vivo studies, with residual solvents monitored by GC-MS .

What strategies resolve contradictions in bioactivity data across different studies?

Basic Troubleshooting
Replicate assays in standardized conditions (e.g., cell lines, serum-free media). Verify compound purity (>95% by HPLC) and exclude batch-to-batch variability .

Advanced Approaches
Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics independently of cellular context. CRISPR-edited knockout models isolate target-specific effects from off-target interactions .

How can this compound be functionalized for use as a fluorescent or radioactive probe?

Basic Functionalization
Click chemistry (CuAAC) with azide-tagged fluorophores (e.g., Cy5) modifies the indazole hydroxyl group. For radiochemistry, direct ¹⁸F-labeling via boronate-assisted isotope exchange is feasible .

Advanced Probe Design
Two-photon fluorescent derivatives (e.g., coumarin-boronate hybrids) enable deep-tissue imaging. For theranostics, ¹⁷⁷Lu-DOTA conjugates combine radiotherapy and MRI-guided tracking .

What computational tools predict the compound’s reactivity and interaction networks?

Basic Modeling
Density functional theory (DFT) at the B3LYP/6-31G* level calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

Advanced Simulations
Molecular dynamics (MD) with CHARMM36 force fields simulate membrane permeability. Machine learning (AlphaFold2) predicts protein targets by structural homology to kinase domains .

How does the compound’s tautomeric equilibrium affect its chemical behavior?

Basic Analysis
The indazole hydroxyl group exhibits keto-enol tautomerism, detectable via ¹H NMR (δ 10–12 ppm for enolic -OH). Tautomer ratios (e.g., 70:30 keto:enol in DMSO-d₆) influence hydrogen-bonding capacity .

Advanced Implications
Tautomer-specific docking identifies divergent binding poses. Solvent polarity (logP) modulates equilibrium, with apolar solvents favoring keto forms for membrane penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.